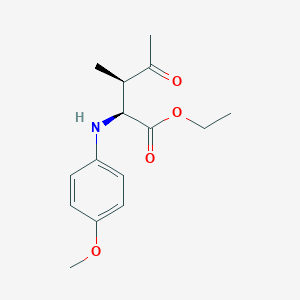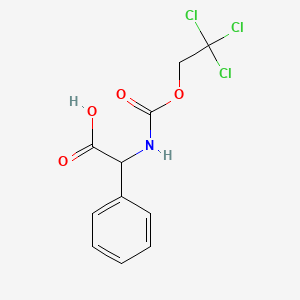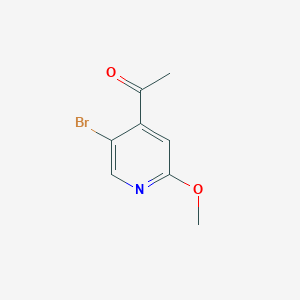![molecular formula C12H13BrS B12085025 2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
2-Bromo-5-(tert-butyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(tert-butyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzo[b]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Bromo-5-(tert-butyl)benzo[b]thiophene involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with the reaction being carried out in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(tert-butyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Stille Coupling: Involves organotin reagents, palladium catalysts, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Stille coupling can produce diverse substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(tert-butyl)benzo[b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Serves as a precursor for synthesizing biologically active molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(tert-butyl)benzo[b]thiophene largely depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used as an optical brightener.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Utilized in similar applications as 2-Bromo-5-(tert-butyl)benzo[b]thiophene.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric properties. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C12H13BrS |
|---|---|
Molekulargewicht |
269.20 g/mol |
IUPAC-Name |
2-bromo-5-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h4-7H,1-3H3 |
InChI-Schlüssel |
DVBQRNZMNVFWKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)
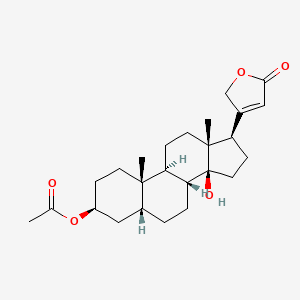



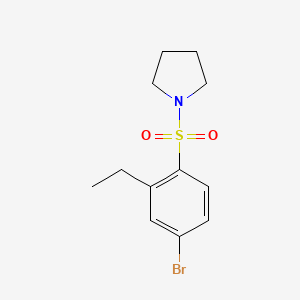


![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
